molecular formula C11H21NO3 B6343074 tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate CAS No. 666262-72-2

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B6343074
CAS No.: 666262-72-2
M. Wt: 215.29 g/mol
InChI Key: SYZGVSQZONQUDV-UHFFFAOYSA-N
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Description

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a tetrahydro-2H-pyran-4-ylmethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of complex molecules, including pharmaceuticals .

Mode of Action

As a Boc-protected amine, it can participate in various organic synthesis reactions while protecting the reactive amine group from undesirable side reactions .

Biochemical Pathways

As a synthetic intermediate, this compound doesn’t directly interact with biochemical pathways. Instead, it’s used to create other compounds that can influence biochemical pathways .

Result of Action

The result of the action of this compound is the successful synthesis of more complex molecules. It’s used as a building block in organic synthesis, allowing for the creation of a wide variety of compounds .

Action Environment

The efficacy and stability of this compound are influenced by the conditions under which the chemical reactions take place. Factors such as temperature, pH, and the presence of other reactants can all impact the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl cyclopropyl (tetrahydro-2H-pyran-4-yl)carbamate
  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • tert-butyl ((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Uniqueness

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to its specific structure, which combines a carbamate group with a tetrahydro-2H-pyran-4-ylmethyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(oxan-4-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-9-4-6-14-7-5-9/h9H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZGVSQZONQUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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